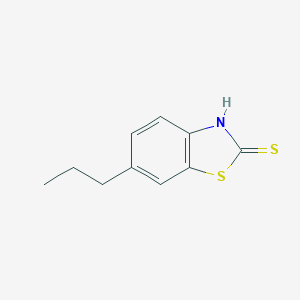

2(3H)-Benzothiazolethione,6-propyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(3H)-Benzothiazolethione,6-propyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse range of biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione,6-propyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Análisis De Reacciones Químicas

Types of Reactions: 2(3H)-Benzothiazolethione,6-propyl-(9CI) undergoes various chemical reactions, including:

Actividad Biológica

2(3H)-Benzothiazolethione, 6-propyl-(9CI) is a member of the benzothiazole family, known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and toxicology. The following sections provide an overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H5NS2

- Molecular Weight : 167.25 g/mol

- CAS Number : 149-30-4

- IUPAC Name : 2,3-dihydro-1,3-benzothiazole-2-thione

The compound features a benzene ring fused to a thiazole ring, which contributes to its reactivity and interaction with biological systems.

2(3H)-Benzothiazolethione exhibits various mechanisms of action through its interactions with specific biological targets:

- Cytochrome P450 Enzymes :

- Aryl Hydrocarbon Receptor (AHR) :

Antimicrobial Activity

Research indicates that benzothiazoles, including 2(3H)-Benzothiazolethione, possess antimicrobial properties. A study demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

The compound has shown antioxidant activity in vitro, which may contribute to protective effects against oxidative stress-related diseases. This property is particularly significant in the context of neuroprotection and anti-inflammatory effects .

Cytotoxicity and Anticancer Potential

Studies have indicated that 2(3H)-Benzothiazolethione exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways and oxidative stress .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various benzothiazoles against clinical isolates of bacteria. The results showed that 2(3H)-Benzothiazolethione had significant inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.

- Anticancer Activity :

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Observations |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition observed |

| Antioxidant | Oxidative stress markers | Reduction in oxidative damage |

| Cytotoxicity | Cancer cell lines | Induced apoptosis at low concentrations |

| Metabolic Enzyme | CYP2B6, CYP2C19 | Modulation of drug metabolism |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2(3H)-Benzothiazolethione, 6-propyl-(9CI) exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study:

A study evaluated the antimicrobial activity of several benzothiazoles, including this compound, revealing substantial inhibitory effects on clinical isolates of bacteria.

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. This property is particularly relevant in the context of neuroprotection and combating oxidative stress-related diseases.

Data Summary:

| Activity Type | Target/Effect | Observations |

|---|---|---|

| Antioxidant | Oxidative stress markers | Reduction in oxidative damage |

Cytotoxicity and Anticancer Potential

2(3H)-Benzothiazolethione has demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and oxidative stress.

Case Study:

In vitro studies have shown that low concentrations of the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Data Summary:

| Activity Type | Target/Effect | Observations |

|---|---|---|

| Cytotoxicity | Cancer cell lines | Induced apoptosis at low concentrations |

Agricultural Applications

The compound is also being explored for its potential use as a fungicide. Its ability to inhibit fungal growth makes it a candidate for agricultural applications, particularly in crop protection.

Case Study:

Field trials have indicated that formulations containing benzothiazoles can effectively reduce fungal diseases in crops, enhancing yield and quality.

Industrial Applications

In the industrial sector, 2(3H)-Benzothiazolethione is utilized as a rubber accelerator. Its properties enhance the curing process of rubber products, leading to improved durability and performance.

Data Summary:

| Application Type | Industry | Observations |

|---|---|---|

| Rubber Accelerator | Industrial | Improved curing efficiency |

Propiedades

IUPAC Name |

6-propyl-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h4-6H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDLDVLERKDARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.